1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)piperidine-4-carboxamide
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Description
“1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)piperidine-4-carboxamide” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives is a significant area of research in organic chemistry . Protodeboronation of alkyl boronic esters is a method that has been used in the synthesis of piperidine derivatives . This method involves a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular formula of “this compound” is C17H27NO3S . It has an average mass of 325.466 Da and a monoisotopic mass of 325.171173 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine derivatives often involve protodeboronation of alkyl boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . This allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Mechanism of Action
Future Directions
The future directions in the research of piperidine derivatives like “1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)piperidine-4-carboxamide” could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry .
Properties
IUPAC Name |
1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-5-24-16-10-13(4)15(12(2)3)11-17(16)25(22,23)20-8-6-14(7-9-20)18(19)21/h10-12,14H,5-9H2,1-4H3,(H2,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMVJLALLJLOAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCC(CC2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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